molecular formula C19H18FNO5S B2962268 1'-((5-fluoro-2-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797858-19-5

1'-((5-fluoro-2-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2962268
CAS RN: 1797858-19-5
M. Wt: 391.41
InChI Key: RBJGVGVBOWXFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a spiro[isobenzofuran-1,4’-piperidin] group, and a 5-fluoro-2-methoxyphenyl group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, pinacol boronic esters, which share some structural similarities, can be synthesized through catalytic protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Sigma Ligand Affinity and Selectivity

Spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives have been synthesized and evaluated as sigma ligands. These compounds, including variations such as Lu 28-179, have been demonstrated to have selective affinity for sigma 2 receptors with subnanomolar range affinity. The structural factors governing sigma 1 and sigma 2 affinity and selectivity within this class of compounds have been a significant focus, with findings indicating that the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] is crucial for both affinity and selectivity. Additionally, substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system mainly affect affinity for sigma 1 binding sites, with certain positions enhancing sigma 2 binding site affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).

CNS Agents and Pharmacological Activities

Compounds in the spiro[isobenzofuran-1(3H),4'-piperidines] class have also been synthesized with potential applications as central nervous system (CNS) agents. These compounds have been evaluated for their depressant effects and compared to known CNS agents such as chlorpromazine and haloperidol, showing varying degrees of potency and selectivity in pharmacological tests. Some compounds in this class have been highlighted for their potential as neuroleptics due to their specific pharmacological profiles, which differ significantly from nonselective dopamine-receptor blocking effects (Allen et al., 1978).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it might pose a dust explosion hazard. If it is a liquid, it might be a fire hazard. It could also be harmful or toxic if ingested, inhaled, or in contact with skin .

properties

IUPAC Name

1'-(5-fluoro-2-methoxyphenyl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5S/c1-25-16-7-6-13(20)12-17(16)27(23,24)21-10-8-19(9-11-21)15-5-3-2-4-14(15)18(22)26-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJGVGVBOWXFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(5-fluoro-2-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one

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